3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is the Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signal transduction . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition improves insulin resistance, thereby enhancing the body’s response to insulin .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting PTP1B . This results in improved insulin sensitivity and glucose uptake . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Result of Action
The inhibition of PTP1B by this compound leads to improved insulin resistance and reduced blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .
Biochemical Analysis
Biochemical Properties
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has demonstrated antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . The compound’s impact on cell signaling pathways includes the modulation of key proteins involved in cell survival and apoptosis, such as caspases and Bcl-2 family proteins . Furthermore, this compound affects cellular metabolism by altering the levels of reactive oxygen species and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby preventing the synthesis of essential cellular components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell survival, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its bioactivity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and redox balance . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane transporters such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Additionally, this compound can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the reaction of pyridine-3-sulfonyl chloride with azetidine-3-amine to form the intermediate 1-(pyridin-3-ylsulfonyl)azetidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has shown promise as an anticancer agent, particularly against certain cancer cell lines.
Industry: The compound’s antioxidant properties make it useful in formulations requiring oxidative stability.
Comparison with Similar Compounds
Similar compounds to 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives. These compounds share the thiazolidine-2,4-dione core but differ in their substituents, which can significantly affect their biological activities. For example:
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: Known for its antioxidant properties.
Substituted thiazolidine-2,4-dione derivatives: These have been studied for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKXAPFBNPXICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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